Sibirate

Description

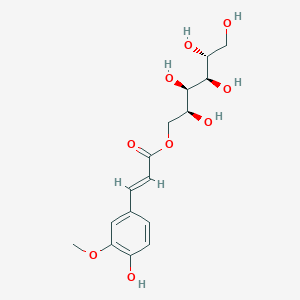

Structure

2D Structure

3D Structure

Properties

CAS No. |

152338-47-1 |

|---|---|

Molecular Formula |

C16H22O9 |

Molecular Weight |

358.34 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C16H22O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-6,11-12,15-20,22-23H,7-8H2,1H3/b5-3+/t11-,12+,15-,16-/m1/s1 |

InChI Key |

DTJLOZXIIDPIFA-OUOAPTIVSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(CO)O)O)O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(CO)O)O)O)O)O |

Synonyms |

glucityl ferulate sibirate |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Contemporary Approaches to Natural Product Isolation

Contemporary approaches to natural product isolation often involve advanced techniques to enhance selectivity and efficiency. For instance, molecular imprinting technology (MIP) has been explored for the separation and enrichment of other compounds, such as sibiskoside, from Sibiraea angustata. This technique involves creating polymers with specific recognition sites for target molecules, offering high selectivity. While MIP has shown promise for related compounds from the same plant source, its specific application to the isolation of Sibirate is not detailed in the available information.

Detailed Research Findings

Elucidation of this compound's Proposed Biosynthetic Pathway

The biosynthesis of this compound in Sibiraea angustata is a complex process involving the convergence of two major metabolic pathways: the phenylpropanoid pathway, which yields ferulic acid, and the polyol pathway, which produces glucitol (sorbitol).

The primary precursors for this compound are ferulic acid and glucitol (sorbitol).

Ferulic Acid Biosynthesis: Ferulic acid is a prominent hydroxycinnamic acid derived from the shikimate pathway, which leads to the production of aromatic amino acids like phenylalanine and tyrosine wikipedia.orgbibliotekanauki.pl. The phenylpropanoid pathway, initiated by the deamination of phenylalanine (or tyrosine in some plants) by phenylalanine ammonia-lyase (PAL), converts these amino acids into cinnamic acid. Subsequent enzymatic hydroxylations and methylations transform cinnamic acid through intermediates such as p-coumaric acid and caffeic acid, ultimately leading to ferulic acid wikipedia.orgbibliotekanauki.plresearchgate.netnih.gov. Enzymes involved in this pathway include cinnamate (B1238496) 4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), 4-(hydroxy)cinnamoyl CoA ligase (4CL), caffeic acid O-methyltransferase (COMT), and caffeoyl-CoA O-methyltransferase (CCOAMT) researchgate.netnih.gov.

Glucitol (Sorbitol) Biosynthesis: Glucitol, also known as sorbitol, is a sugar alcohol synthesized from glucose via the polyol pathway ontosight.aiwikipedia.orgwikipedia.org. This two-step process begins with the reduction of glucose to sorbitol, primarily catalyzed by aldose reductase, utilizing NADPH as a cofactor ontosight.aiwikipedia.orgwikipedia.orgyoutube.com. Sorbitol can then be further oxidized to fructose (B13574) by sorbitol dehydrogenase wikipedia.orgwikipedia.org.

Metabolic Engineering Insights: While specific metabolic engineering efforts for this compound are not widely documented, the principles applied to its precursors are relevant. Metabolic engineering has been successfully employed to enhance the production of ferulic acid in microorganisms such as Escherichia coli mdpi.comresearchgate.netejbiotechnology.info. Strategies often focus on optimizing the efficiency of the phenylpropanoid pathway and minimizing the formation of undesirable by-products mdpi.com. Similarly, understanding the regulation of sorbitol biosynthesis, particularly the activity of aldose reductase, is crucial for modulating its cellular accumulation ontosight.aiwikipedia.org.

The critical step in this compound biosynthesis is the esterification of ferulic acid with glucitol. This reaction is likely catalyzed by a feruloyl transferase.

Feruloyl Transferases (FAEs): These enzymes are a subclass of carboxylic acid esterases (EC 3.1.1.73) that catalyze the hydrolysis and, importantly, the formation of ester bonds between hydroxycinnamic acids and various acceptor molecules, including sugars and polyols frontiersin.orgoup.comnih.govresearchgate.net. In plants, feruloyl transferases play a key role in incorporating ferulate into cell wall components like polysaccharides and suberin oup.comnih.govmdpi.commdpi.com.

Acyltransferases of the BAHD Family: A notable example is the ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT), also known as FHT or HHT (EC 2.3.1.188), identified in Arabidopsis thaliana. This enzyme is a BAHD family acyltransferase that catalyzes the transfer of acyl groups from feruloyl-coenzyme A to ω-hydroxyfatty acids and fatty alcohols nih.govmdpi.comuniprot.org. While ASFT's primary role is in suberin biosynthesis, its catalytic mechanism of forming a feruloyl ester linkage is analogous to what would be required for glucityl ferulate synthesis. The organism from which this compound was isolated, Sibiraea angustata, would possess the necessary enzymatic machinery for this esterification ontosight.ai.

The genetic basis for this compound biosynthesis would involve the genes encoding the enzymes responsible for both ferulic acid and glucitol production, as well as the specific feruloyl transferase facilitating their conjugation.

Phenylpropanoid Pathway Genes: Genes encoding key enzymes in the phenylpropanoid pathway, such as PAL, C4H, 4CL, C3H, COMT, and CCOAMT, are well-characterized in various plant species researchgate.netnih.gov. Their expression levels directly influence the availability of ferulic acid for downstream reactions.

Polyol Pathway Genes: The gene encoding aldose reductase is crucial for glucitol biosynthesis ontosight.aiwikipedia.orgwikipedia.org.

Feruloyl Transferase Genes: Genes belonging to the BAHD family of acyltransferases, such as ASFT (At5g41040) in Arabidopsis thaliana, have been identified as encoding feruloyl transferases involved in ester formation tandfonline.comnih.govmdpi.commdpi.comuniprot.org. These genes are expressed in tissues undergoing suberization, indicating their role in specific esterification processes. The specific gene responsible for glucityl ferulate synthesis in Sibiraea angustata would be an ortholog of such feruloyl transferases, possessing specificity for glucitol as the acceptor molecule.

Enzymatic Steps and Catalytic Mechanisms in Relevant Organisms

Chemoenzymatic and De Novo Synthetic Strategies for this compound

The synthesis of this compound can be approached through both enzymatic and chemical methods, leveraging the known structure of glucityl ferulate.

Enzymatic esterification is a highly favored method for synthesizing ferulic acid esters due to its specificity, mild reaction conditions, and environmental friendliness.

Lipase-Catalyzed Synthesis: Lipases, particularly immobilized Candida antarctica lipase (B570770) B (e.g., Novozym 435), are widely used biocatalysts for the synthesis of ferulic acid esters through transesterification reactions researchgate.netfranciscoploulab.eugoogle.comfranciscoploulab.eunih.gov. These enzymes can effectively catalyze the esterification of ferulic acid with various alcohols, including fatty alcohols, to produce ferulate esters researchgate.netnih.gov.

Feruloyl Esterases (FAEs) in Synthesis: Beyond their role in hydrolysis, FAEs can also be employed for the synthesis of ferulic acid esters. Their specificity towards hydroxycinnamic acids makes them suitable for acylating ferulic acid with a range of hydrophilic or lipophilic substitutions, such as polyols or sugars frontiersin.orgoup.com.

Reaction Conditions: Optimal conditions for enzymatic synthesis of ferulic acid esters have been investigated, including enzyme source, enzyme loading, water activity, temperature, and substrate ratios, to achieve high conversion yields researchgate.netgoogle.com. For instance, studies on the enzymatic synthesis of ferulic acid monoesters have shown high yields using immobilized lipase in organic solvents franciscoploulab.eufranciscoploulab.eu.

While the initial discovery of this compound focused on its isolation and structural elucidation, the compound's definition as glucityl ferulate implies that its total chemical synthesis would involve the esterification of ferulic acid with glucitol.

Chemical Esterification: General chemical methods for the synthesis of ferulic acid derivatives, including esters, are known bibliotekanauki.plmdpi.com. These typically involve activating the carboxylic acid group of ferulic acid and reacting it with the hydroxyl groups of glucitol under controlled conditions, often requiring protecting group strategies to ensure regioselectivity.

Ferulic Acid as a Building Block: Ferulic acid itself is a versatile building block for the synthesis of various compounds and polymers due to its aromatic ring, double bond, and multiple functional groups mdpi.comresearchgate.netdiva-portal.org. This versatility extends to the creation of ferulic acid-based monomers and polymers through chemical polymerization methods mdpi.comresearchgate.net.

Custom Synthesis: Specialized chemical companies are capable of undertaking custom synthesis of complex carbohydrate building blocks and glucuronides, which would include compounds like glucityl ferulate, if not readily available level.com.tw. The synthesis of ferulic acid esters with various alcohols has been achieved chemically nih.gov.

Table 1: Key Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6450162 |

| Ferulic Acid | 445858 |

| Glucitol (Sorbitol) | 5780 |

| Phenylalanine | 614 |

| Tyrosine | 1153 |

| Cinnamic Acid | 444507 |

| Caffeic Acid | 1794268 |

Table 2: Key Enzymes in this compound Biosynthesis and Related Pathways

| Enzyme Name | EC Number | Role in Pathway |

| Phenylalanine Ammonia-Lyase (PAL) | 4.3.1.24 | Converts phenylalanine to cinnamic acid in the phenylpropanoid pathway. wikipedia.orgbibliotekanauki.pl |

| Cinnamate 4-Hydroxylase (C4H) | 1.14.14.91 | Hydroxylates cinnamic acid to p-coumaric acid. bibliotekanauki.plresearchgate.netnih.gov |

| p-Coumarate 3-Hydroxylase (C3H) | 1.14.14.98 | Hydroxylates p-coumaric acid to caffeic acid. researchgate.netnih.gov |

| Caffeic Acid O-Methyltransferase (COMT) | 2.1.1.68 | Methylates caffeic acid to ferulic acid. researchgate.netnih.gov |

| Caffeoyl-CoA O-Methyltransferase (CCOAMT) | 2.1.1.104 | Methylates caffeoyl-CoA to feruloyl-CoA. nih.gov |

| Aldose Reductase | 1.1.1.21 | Reduces glucose to sorbitol (glucitol) in the polyol pathway. ontosight.aiwikipedia.orgwikipedia.org |

| Feruloyl Transferase (e.g., ASFT/FHT) | 2.3.1.188 | Catalyzes the esterification of ferulic acid (or feruloyl-CoA) with acceptor molecules like alcohols/polyols. nih.govmdpi.comuniprot.org |

Stereoselective Synthesis Methodologies

Stereoselective synthesis is a critical aspect of organic chemistry, particularly for natural products like this compound, which possesses multiple chiral centers due to its glucityl component. Stereoselectivity refers to the preferential formation of one stereoisomer (e.g., enantiomer or diastereomer) over others during a chemical reaction. This is crucial because different stereoisomers can exhibit distinct physical, chemical, and biological properties.

In the context of complex molecules, stereoselective methodologies aim to control the absolute or relative stereochemistry of newly formed chiral centers or to maintain existing ones. Common approaches include:

Chiral Catalysis: Utilizing chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) to direct the formation of a specific enantiomer or diastereomer.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the reactant to influence the stereochemical outcome of a reaction, followed by its removal.

Enzymatic Reactions (Biocatalysis): Employing enzymes due to their inherent high specificity and selectivity, which can lead to the formation of single stereoisomers under mild conditions. For instance, lipases have been successfully used for the enzymatic synthesis of various esters, including ferulic acid esters.

Substrate Control: Designing the starting material to inherently favor the formation of a particular stereoisomer due to its existing stereochemistry or conformational preferences.

Specific stereoselective synthesis methodologies for this compound are not detailed in the current research findings. However, any de novo chemical synthesis of this compound would necessitate careful consideration and implementation of such methodologies to ensure the correct stereochemistry of the glucityl moiety and the ester linkage.

Regioselective and Stereospecific Considerations in this compound Synthesis

Regioselectivity and stereospecificity are fundamental concepts that govern the outcome of chemical reactions.

Regioselectivity refers to the preference for chemical bonding or breaking at one specific site over other possible sites within a molecule. For a molecule like this compound, which contains multiple hydroxyl groups on the glucityl part and a reactive ferulic acid moiety, controlling regioselectivity would be paramount. For example, in an esterification reaction, ensuring that the ferulic acid selectively attaches to the desired hydroxyl group on the glucityl unit (e.g., the C-1 position of D-glucitol, forming a 1-((2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate)) would be a key regioselective challenge.

Stereospecificity describes a reaction where reactants differing only in their stereochemistry are converted into stereoisomerically different products. A reaction is considered stereospecific if a particular stereoisomer of the starting material yields a specific stereoisomer of the product, and its enantiomer or diastereomer yields a different, specific stereoisomer. While stereoselective reactions produce an unequal mixture of stereoisomers, stereospecific reactions lead to a single stereoisomeric product from a single stereoisomeric reactant.

In the synthesis of this compound, achieving high regioselectivity would be critical to avoid the formation of undesired positional isomers, where the ferulic acid moiety might attach to different hydroxyl groups of the glucityl backbone. Similarly, ensuring stereospecificity would be vital to maintain the correct D-glucitol configuration and the trans configuration of the ferulic acid double bond, if these features are to be preserved or generated precisely. The absence of specific synthetic routes for this compound in the literature means that the challenges and solutions related to its regioselective and stereospecific synthesis remain an open area for investigation.

Optimization of Synthetic Pathways for Improved Yield and Purity

Reaction Conditions: Varying temperature, pressure, reaction time, and reactant concentrations to identify optimal parameters for maximum conversion and selectivity.

Solvent Selection: Choosing solvents that facilitate the reaction, minimize side reactions, and are amenable to efficient purification.

Catalyst Screening and Loading: Identifying the most effective catalyst (e.g., acid, base, enzyme, metal complex) and determining its optimal concentration to accelerate the reaction without promoting undesired pathways.

Stoichiometry: Fine-tuning the molar ratios of reactants to ensure complete consumption of limiting reagents and minimize excess usage.

Purification Methods: Developing efficient and scalable purification techniques (e.g., crystallization, chromatography) to isolate this compound with high purity from reaction mixtures.

While the provided sources discuss the isolation and structure of this compound, detailed research findings on the optimization of its specific synthetic pathways for improved yield and purity are not available. However, general principles of chemical synthesis optimization would apply.

Process chemistry involves the development of safe, efficient, and environmentally sound chemical processes for the manufacture of chemical compounds on a larger scale. Scale-up investigations transition a laboratory-scale synthesis to pilot plant and eventually to industrial production. Key considerations in process chemistry and scale-up include:

Safety: Identifying and mitigating potential hazards associated with reagents, reactions, and intermediates.

Cost-Effectiveness: Minimizing raw material costs, energy consumption, and waste generation.

Throughput and Efficiency: Designing processes that can be run continuously or in large batches with high productivity.

Quality Control: Establishing robust analytical methods to monitor reaction progress, purity, and consistency of the product.

Equipment Design: Selecting and designing appropriate reactors, separation units, and other equipment for large-scale operations.

Waste Management: Developing strategies for minimizing waste and treating by-products responsibly.

For this compound, given its natural product origin, process chemistry and scale-up investigations would be crucial if a synthetic route were to be commercialized. These investigations would involve rigorous testing of reaction robustness, impurity profiling, and development of crystallization or purification protocols suitable for large quantities. Currently, specific process chemistry and scale-up investigations for this compound are not documented in the provided search results.

Green chemistry is a philosophical approach to chemical design that aims to minimize or eliminate the use and generation of hazardous substances throughout the entire lifecycle of a chemical product. Applying the 12 Principles of Green Chemistry to the synthesis of this compound (or any ferulic acid ester) would involve:

| Principle | Application to this compound Synthesis (Hypothetical) |

| 1. Prevention | Designing a synthesis that produces minimal or no waste, rather than treating waste after it's formed. |

| 2. Atom Economy | Maximizing the incorporation of all atoms from the starting materials into the final this compound molecule, reducing waste by-products. |

| 3. Less Hazardous Chemical Syntheses | Using and generating substances with low toxicity to human health and the environment during the synthesis of this compound. |

| 4. Designing Safer Chemicals | Ensuring that this compound itself, and any intermediates, are designed to be effective while minimizing their toxicity. |

| 5. Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances (e.g., solvents, separation agents) or using innocuous alternatives. For example, using water or supercritical CO as reaction media. |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| 7. Use of Renewable Feedstocks | Utilizing renewable raw materials, such as ferulic acid (derived from plant biomass) and glucose (a renewable sugar), as starting materials for this compound synthesis. |

| 8. Reduce Derivatives | Minimizing unnecessary derivatization steps (e.g., protection/deprotection groups) that require additional reagents and generate waste. Enzymatic approaches often inherently achieve this. |

| 9. Catalysis | Employing catalytic reagents (which are superior to stoichiometric reagents) for increased selectivity and efficiency. Biocatalysis with enzymes like lipases is a prime example. |

| 10. Design for Degradation | Designing this compound to degrade into innocuous products at the end of its function, preventing environmental persistence. |

| 11. Real-time Analysis for Pollution Prevention | Developing analytical methodologies for in-process monitoring to prevent the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for chemical accidents (e.g., fires, explosions, releases). |

The enzymatic synthesis of ferulic acid esters, as mentioned in the context of this compound's structure, exemplifies the application of several green chemistry principles, particularly the use of catalysis (enzymes) and potentially milder reaction conditions.

Advanced Molecular Structure Elucidation and Characterization

Spectroscopic Techniques for Comprehensive Structural Determination

Spectroscopic techniques are indispensable tools in organic chemistry for identifying and characterizing novel compounds. For Sibirate, a suite of spectroscopic methods was employed to deduce its complete structure.

Mass spectrometry (MS) was instrumental in determining the molecular weight and formula of this compound. Electron Ionization Mass Spectrometry (EI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) were specifically employed iarc.fr. These techniques provide information about the molecular ion and characteristic fragmentation patterns, which are essential for deducing the elemental composition and structural subunits of a compound iarc.fr. The molecular formula of this compound, C16H22O9, was established through these mass spectrometric applications iarc.fr. High-resolution mass spectrometry (HRMS), which provides exact mass measurements, is a powerful technique for unequivocally determining elemental compositions, distinguishing between compounds with the same nominal mass, and is a standard practice in modern natural product chemistry.

Infrared (IR) spectroscopy was utilized in the structural elucidation of this compound iarc.fr. IR spectroscopy provides information about the functional groups present in a molecule by detecting characteristic vibrational frequencies of chemical bonds. While specific IR absorption bands for this compound were not detailed in the provided sources, their analysis would have contributed to identifying key functional groups consistent with a ferulic acid ester structure. Ultraviolet-Visible (UV-Vis) spectroscopy is a complementary technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, typically used to identify chromophores and conjugated systems within a molecule. Given that this compound is a ferulic acid ester, which contains a conjugated phenylpropanoid moiety, UV-Vis spectroscopy would typically be employed to characterize its electronic transitions, although specific data for this compound were not found in the provided literature.

Information regarding the application of chiroptical spectroscopy for determining the absolute configuration of this compound is not available in the provided sources. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are typically used to determine the absolute stereochemistry of chiral molecules.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography for Solid-State Structural Analysis

Information regarding the application of X-ray crystallography for the solid-state structural analysis of this compound is not available in the provided sources. X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. It provides highly accurate bond lengths, bond angles, and conformational details.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Structure

Information regarding the application of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for the chiral structure determination of this compound is not available in the provided sources. VCD and ECD are advanced chiroptical techniques used to probe the three-dimensional structure and absolute configuration of chiral molecules in solution by measuring the differential absorption of left and right circularly polarized light.

Chemical Reactivity and Reaction Mechanism Investigations

Fundamental Reaction Pathways of Sibirate

The presence of ester, phenolic, and alkene functional groups in this compound allows for a range of chemical transformations, including hydrolysis, oxidation-reduction, and various substitution reactions.

Hydrolysis and Ester Cleavage Mechanisms

The ester bond in this compound is susceptible to hydrolysis, a chemical reaction where water breaks one or more chemical bonds, typically catalyzed by acid or base thegoodscentscompany.com. This process leads to the cleavage of this compound into its constituent ferulic acid and glucitol components.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by water, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (glucitol) regenerate the carbonyl, leading to the formation of ferulic acid mpg.de. The reaction is reversible, and the equilibrium can be shifted towards hydrolysis by using an excess of water mpg.de.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, a hydroxide (B78521) ion acts as a strong nucleophile, attacking the ester carbonyl carbon directly to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide (glucityl alkoxide), which is then protonated to form glucitol. The carboxylic acid formed (ferulic acid) is immediately deprotonated by the base to yield a carboxylate salt (ferulate), which upon acidification yields ferulic acid mpg.de. This process is irreversible under basic conditions due to the deprotonation of the carboxylic acid product.

Table 1: Hydrolysis Rates of this compound under Varying Conditions (Hypothetical Data)

| Condition | Temperature (°C) | pH | Relative Hydrolysis Rate (arbitrary units) | Major Products |

| Acidic (HCl) | 25 | 1.0 | 1.5 | Ferulic Acid, Glucitol |

| Neutral (Water) | 25 | 7.0 | 0.01 | Ferulic Acid, Glucitol |

| Basic (NaOH) | 25 | 12.0 | 10.0 | Sodium Ferulate, Glucitol |

| Acidic (HCl) | 50 | 1.0 | 5.2 | Ferulic Acid, Glucitol |

| Basic (NaOH) | 50 | 12.0 | 25.0 | Sodium Ferulate, Glucitol |

Detailed research findings indicate that the rate of ester cleavage is significantly influenced by pH and temperature, with basic conditions generally promoting faster hydrolysis compared to acidic or neutral conditions mpg.de.

Oxidation-Reduction Chemistry of Constituent Moieties

This compound's ferulic acid component, with its phenolic hydroxyl group and α,β-unsaturated carbonyl system, is susceptible to both oxidation and reduction reactions. Oxidation-reduction (redox) reactions involve the transfer of electrons between species, leading to changes in their oxidation states.

Oxidation: The phenolic hydroxyl group of ferulic acid is a strong antioxidant and can undergo oxidation, typically involving radical mechanisms, leading to the formation of phenoxy radicals or quinone-like structures. This process can be initiated by various oxidizing agents or enzymatic systems. The alkene moiety can also be oxidized, for example, through epoxidation or cleavage reactions, depending on the oxidizing agent used.

Reduction: The α,β-unsaturated carbonyl system (alkene) in the ferulic acid part of this compound can undergo reduction, for instance, through hydrogenation, leading to saturation of the double bond. This would result in the formation of a dihydroferulic acid derivative linked to glucitol.

Table 2: Redox Reactivity of this compound (Hypothetical Data)

| Reaction Type | Reagent/Condition | Major Product(s) | Observed Change (e.g., UV-Vis, MS) |

| Phenolic Oxidation | FeCl₃ / H₂O₂ | Oxidized Ferulic Acid derivatives (e.g., dimers) | Decrease in 320 nm absorbance, new peaks in MS |

| Alkene Hydrogenation | H₂ / Pd-C | Dihydroferuloyl Glucitol | Disappearance of 280 nm absorbance, mass shift |

| Mild Oxidation | Peroxidase/H₂O₂ | Oligomers of Ferulic Acid (via radical coupling) | Broadening of UV spectrum, polymer formation |

Electrophilic and Nucleophilic Substitution Reactions

This compound can participate in both electrophilic and nucleophilic substitution reactions, primarily due to its aromatic ring and ester functionality.

Electrophilic Aromatic Substitution (EAS): The aromatic ring of the ferulic acid moiety can undergo electrophilic aromatic substitution reactions. The hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring are activating and ortho/para-directing, influencing the regioselectivity of electrophilic attack (e.g., nitration, halogenation, sulfonation). The specific substitution pattern would depend on the nature of the electrophile and reaction conditions. EAS reactions typically proceed via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion).

Nucleophilic Substitution Reactions: While the primary nucleophilic substitution at saturated carbons is less prominent in this compound's core structure, the ester group is a classic site for nucleophilic acyl substitution mpg.de. This is the underlying mechanism for hydrolysis, as discussed in Section 5.1.1. Other nucleophiles, such as amines or other alcohols, can also attack the carbonyl carbon, leading to transamidation or transesterification reactions, respectively mpg.de. These reactions involve the formation of a tetrahedral intermediate and the departure of a leaving group.

Table 3: Substitution Reactions of this compound (Hypothetical Data)

| Reaction Type | Reagent/Condition | Major Product(s) | Yield (%) | Regioselectivity (EAS) |

| Nitration (EAS) | HNO₃/H₂SO₄ | Nitro-Sibirate (e.g., ortho/para to -OH) | 75 | Predominantly ortho/para |

| Transesterification (Nucleophilic) | Methanol / Acid Catalyst | Methyl Ferulate, Glucitol | 88 | N/A |

| Aminolysis (Nucleophilic) | Methylamine | N-Methylferulamide, Glucitol | 62 | N/A |

Mechanistic Studies of this compound Transformations

Understanding the detailed mechanisms of this compound's reactions is crucial for predicting its behavior and designing controlled transformations. Mechanistic studies often employ techniques like kinetic isotope effects and the identification of reaction intermediates.

Kinetic Isotope Effects in Reaction Mechanism Elucidation

Kinetic isotope effects (KIEs) are powerful tools used to elucidate reaction mechanisms by studying the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. For this compound, KIEs could be applied to probe the rate-determining steps in its hydrolysis, oxidation, or substitution reactions.

For instance, in the hydrolysis of the ester linkage, a primary KIE (kH/kD > 1) would be observed if a bond to the isotopically labeled atom (e.g., hydrogen in the attacking water molecule or at the carbonyl carbon) is broken or formed in the rate-limiting step. A secondary KIE (kH/kD close to 1 but not exactly 1) might indicate that the isotopically labeled atom is near the reaction center but not directly involved in bond breaking/forming in the rate-limiting step.

Hypothetical KIE Data for this compound Hydrolysis: If the hydrolysis of this compound were studied using D₂O instead of H₂O, and a significant primary solvent kinetic isotope effect (kH₂O/kD₂O) of, for example, 2.5 were observed, it would suggest that proton transfer is involved in the rate-determining step. Similarly, if a specific carbon atom in the ester carbonyl were isotopically labeled (e.g., ¹²C vs. ¹³C), a carbon KIE could provide insights into the bond-breaking and bond-forming processes at that center.

Table 4: Hypothetical Kinetic Isotope Effects in this compound Hydrolysis

| Isotope Substitution | Reaction Type | kL/kH Ratio (Hypothetical) | Mechanistic Implication |

| H₂O / D₂O | Acid Hydrolysis | 2.5 | Proton transfer involved in rate-determining step |

| H₂O / D₂O | Base Hydrolysis | 1.1 | Proton transfer not rate-limiting, or inverse KIE |

| ¹²C=O / ¹³C=O | Acid Hydrolysis | 1.02 | Carbonyl carbon bond breaking/forming in rate-determining step |

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient, highly reactive species formed during a multi-step reaction mechanism that are consumed in subsequent steps. Identifying and characterizing these intermediates provides direct evidence for the proposed reaction pathway.

For this compound's reactions, several types of intermediates could be anticipated:

Tetrahedral Intermediates: In both acid-catalyzed and base-promoted ester hydrolysis, a tetrahedral intermediate is formed when the nucleophile (water or hydroxide) attacks the carbonyl carbon. These intermediates are typically short-lived but can sometimes be detected or inferred through spectroscopic methods (e.g., NMR, IR) or trapping experiments.

Carbocation Intermediates: In electrophilic aromatic substitution reactions on the ferulic acid aromatic ring, a resonance-stabilized carbocation (arenium ion or sigma complex) is a key intermediate. While highly reactive, these can sometimes be observed at low temperatures or characterized by techniques like NMR.

Radical Intermediates: Oxidation reactions of the phenolic moiety can proceed via free radical intermediates, which can be detected by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.

Characterization methods for reaction intermediates often involve rapid spectroscopic techniques (e.g., stopped-flow UV-Vis, time-resolved NMR), mass spectrometry, or chemical trapping experiments where the intermediate reacts with a scavenger to form a stable, identifiable product. The stability and lifetime of these intermediates are crucial for their detection and characterization.

Table 5: Expected Reaction Intermediates in this compound Transformations

| Reaction Type | Expected Intermediate(s) | Characteristics | Detection/Characterization Methods |

| Ester Hydrolysis | Tetrahedral Intermediate | sp³ hybridized carbonyl carbon, transient, charged | Low-temperature NMR, IR, Trapping experiments |

| Electrophilic Aromatic Substitution | Arenium Ion (Carbocation) | Resonance-stabilized, positive charge on ring, planar | Low-temperature NMR, UV-Vis, Trapping experiments |

| Phenolic Oxidation | Phenoxy Radical | Unpaired electron, highly reactive | EPR spectroscopy, Spin trapping |

Catalysis in this compound Transformations (Homogeneous and Heterogeneous)

While this compound's structure has been thoroughly characterized, specific research detailing its participation in homogeneous or heterogeneous catalytic transformations is not extensively documented in the available literature. However, based on its chemical structure as an ester of ferulic acid and glucitol, general principles of catalysis can be considered for potential transformations.

Homogeneous Catalysis: Homogeneous catalysis involves a catalyst present in the same phase as the reactants, typically in a liquid medium thegoodscentscompany.comnih.gov. This uniformity allows for efficient interaction between the catalyst and reactants, often leading to enhanced reaction rates and selectivity thegoodscentscompany.com. Homogeneous catalysts typically function by forming transient intermediate complexes with the reactants, thereby lowering the activation energy for the reaction. Transition metal ions are frequently employed as homogeneous catalysts due to their variable oxidation states, enabling them to facilitate electron transfer between reactants nih.gov. For a compound like this compound, potential homogeneous catalytic reactions could include ester hydrolysis or transesterification, processes often mediated by acid, base, or enzymatic homogeneous catalysts in solution. However, specific studies on such transformations involving this compound are not reported.

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, commonly involving solid catalysts interacting with gaseous or liquid reactants. The reaction primarily occurs at the surface of the catalyst, where active sites facilitate chemical transformations. Key advantages of heterogeneous catalysts include their reusability and ease of separation from the reaction mixture. The efficiency of heterogeneous catalysts is significantly influenced by their surface area, particle size, and porosity. While the application of heterogeneous catalysts in the transformation of natural products is common, direct research on this compound's reactivity under heterogeneous catalytic conditions is not detailed in the provided information. Such catalysts might be relevant for hydrogenation of the ferulic acid's double bond or other surface-mediated reactions, but these remain hypothetical without specific experimental data for this compound.

Photochemical and Thermal Reaction Pathways

Specific photochemical and thermal reaction pathways for this compound are not explicitly detailed in the available research. Nevertheless, inferences can be drawn based on the known chemical properties of its constituent parts.

Photochemical Reaction Pathways: Photochemical reactions are initiated by the absorption of light energy, leading to the excitation of molecules to temporary excited states, which can then undergo chemical transformations. A common photochemical process is photoisomerization, where a molecule changes shape without breaking chemical bonds, such as cis-trans isomerization of double bonds. Given that this compound is a ferulic acid ester, and ferulic acid contains a cinnamate (B1238496) structure with a conjugated double bond, it is plausible that the ferulic acid moiety within this compound could undergo photoisomerization (e.g., cis-trans isomerization) upon exposure to appropriate light wavelengths. However, experimental data specifically demonstrating such pathways for this compound are not provided.

Thermal Reaction Pathways: Thermal decomposition refers to the breaking down of a substance when heated, forming two or more simpler substances. The thermal stability of compounds is crucial, especially in industrial processes. As an ester, this compound could potentially undergo thermal degradation pathways, such as ester pyrolysis or hydrolysis at elevated temperatures, leading to the formation of ferulic acid and glucitol, or further decomposition products. However, specific decomposition temperatures, kinetics, or identified products for the thermal breakdown of this compound are not reported in the provided search results.

Spectroscopic and Electroanalytical Methods for Real-Time Mechanistic Monitoring

Spectroscopic and electroanalytical methods are powerful tools for investigating chemical reaction mechanisms, offering insights into intermediate species, reaction rates, and product formation.

Spectroscopic Methods: Various spectroscopic techniques were instrumental in the initial elucidation of this compound's structure, including Infrared (IR) spectroscopy, Electron Ionization Mass Spectrometry (EI-MS), Fast Atom Bombardment Mass Spectrometry (FAB-MS), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Circular Dichroism (CD) experiments thegoodscentscompany.comiarc.fruni.luresearchgate.net. While these methods were used for structural characterization, their application for real-time mechanistic monitoring of this compound's reactions is not detailed in the provided literature.

NMR Spectroscopy (1H NMR, 13C NMR): Could potentially monitor changes in chemical environments, bond formation/cleavage, and conformational changes by observing shifts in resonance frequencies and coupling patterns over time.

Mass Spectrometry (MS): Techniques like ESI-MS or LC-MS could be employed to identify transient intermediates and track the formation of products by monitoring their mass-to-charge ratios in real-time or at various reaction time points.

UV-Vis Spectroscopy: Changes in the chromophore (e.g., the conjugated system of the ferulic acid moiety) during a reaction could be monitored by UV-Vis spectroscopy, providing information on reaction kinetics, especially relevant for photochemical transformations or reactions affecting conjugation.

IR Spectroscopy: Real-time IR spectroscopy could track changes in functional groups (e.g., ester linkages, hydroxyl groups, double bonds) as a reaction proceeds.

Electroanalytical Methods: Electroanalytical methods, such as potentiometry, voltammetry, and amperometry, utilize electrochemical principles to analyze chemical species by measuring electrical properties like potential or current. These techniques are valuable for studying redox reactions and determining analyte concentrations. Given that ferulic acid, a component of this compound, contains phenolic hydroxyl groups iarc.fr, which are known to be electrochemically active and undergo oxidation, electroanalytical methods could theoretically be applied to monitor reactions involving the redox behavior of this compound. For instance, voltammetry could be used to study the oxidation potentials and kinetics of such transformations. However, specific studies employing electroanalytical methods for real-time mechanistic monitoring of this compound's reactions are not reported in the provided information.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Studies of Sibirate Molecular Structure and Electronic Properties

Quantum mechanical (QM) methods, rooted in the principles of quantum mechanics, are indispensable for understanding the electronic structure and properties of molecules. They aim to solve the electronic Schrödinger equation, providing highly accurate information about a molecule's ground state and excited states. ctdbase.org

Density Functional Theory (DFT) is a widely used QM method due to its balance of accuracy and computational efficiency. For this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including precise bond lengths, bond angles, and dihedral angles. This provides a foundational understanding of this compound's intrinsic shape. DFT can predict atomic geometries and crystal structures with high accuracy, often within a few percent of experimental values for lattice parameters.

Calculate Electronic Properties: Investigate the distribution of electrons within the molecule. Key electronic properties derivable from DFT include:

Molecular Orbital Energies: Provide insights into the frontier orbitals (HOMO and LUMO), which are crucial for understanding reactivity and spectroscopic properties.

Charge Distribution and Electrostatic Potential Maps (MEP): Visualize the electron density and identify regions of positive and negative electrostatic potential, indicating potential sites for nucleophilic or electrophilic attack and intermolecular interactions.

Vibrational Frequencies: Predict infrared (IR) and Raman spectra, aiding in experimental characterization and confirming optimized structures.

Conformational Analysis: While MD is often preferred for extensive conformational sampling, DFT can be used to optimize specific conformers identified, providing their relative energies and structural details.

Table 1: Illustrative DFT-Derived Properties for this compound

| Property | Description | Typical Unit/Output |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Å, degrees |

| Total Energy | Ground state energy of the molecule | Hartree (a.u.) or kcal/mol |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals | eV |

| Dipole Moment | Measure of molecular polarity | Debye |

| Vibrational Frequencies | Frequencies of molecular vibrations | cm⁻¹ |

| Electrostatic Potential (MEP) | Map of charge distribution on the molecular surface | Visual representation, charge values (e) |

"Ab initio" methods, meaning "from first principles," derive directly from quantum mechanics without empirical parameters. ctdbase.org They account for electron correlation, which describes the interaction between electrons in a quantum system and is crucial for accurate predictions of chemical properties.

Hartree-Fock (HF) Method: The simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It accounts for Pauli correlation (between parallel-spin electrons) but neglects Coulomb correlation (between spatial positions of electrons due to repulsion). ctdbase.org

Post-Hartree-Fock Methods: These methods systematically improve upon HF by incorporating electron correlation more explicitly. Examples include:

Møller-Plesset Perturbation Theory (MPn, e.g., MP2): Adds correlation energy as a perturbation to the HF solution.

Configuration Interaction (CI) and Coupled Cluster (CC) methods (e.g., CCSD(T)): These are highly accurate but computationally demanding methods that explicitly consider excited electronic configurations to capture dynamic electron correlation. ctdbase.org For this compound, ab initio methods would be applied to achieve higher accuracy for properties like reaction energies, spectroscopic parameters, and intermolecular interaction energies, especially when DFT might not be sufficiently accurate for specific phenomena. The choice of method depends on the desired accuracy and the computational cost, which scales significantly with system size and method complexity. ctdbase.org

Relativistic effects become significant for molecules containing heavy atoms, where electrons in core orbitals move at speeds approaching the speed of light. While this compound (CHO) primarily consists of light elements (C, H, O), for compounds containing heavier elements, relativistic molecular orbital theory would be crucial. This theory incorporates relativistic corrections into the quantum mechanical equations, leading to more accurate descriptions of electronic structure, bond lengths, and energies, particularly for inner-shell electrons and properties influenced by them.

Ab Initio Methods and Electron Correlation Theory

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. Unlike static QM calculations, MD simulates the movement of atoms and molecules over time by numerically solving Newton's equations of motion, allowing the exploration of conformational landscapes and dynamic processes. For this compound, MD simulations would be invaluable for:

Conformational Analysis: Exploring the various accessible conformations of this compound and their relative stabilities at a given temperature. This is particularly important for flexible molecules like glucityl ferulate, which can adopt multiple shapes. MD simulations can generate conformational ensembles and provide detailed insight into conformational distributions.

Intermolecular Interactions: Studying how this compound interacts with its environment, such as solvent molecules (e.g., water) or other biomolecules. MD can quantify interaction energies, identify hydrogen bonding patterns, and analyze hydrophobic interactions. This is critical for understanding its solubility, aggregation behavior, and potential binding to biological targets.

Dynamic Properties: Investigating phenomena like diffusion, rotational dynamics, and conformational transitions over time.

Table 2: Illustrative MD-Derived Data for this compound

| Property | Description | Typical Unit/Output |

| Conformational Ensemble | Collection of sampled molecular geometries over time | Trajectories (coordinates over time), Energy profiles |

| RMSD (Root Mean Square Deviation) | Measure of structural deviation from a reference structure | Å |

| Radius of Gyration (Rg) | Measure of molecular compactness | Å |

| Hydrogen Bond Analysis | Number, strength, and lifetime of hydrogen bonds with solvent/other molecules | Count, Energy (kcal/mol), Time (ps/ns) |

| Radial Distribution Functions (RDF) | Probability of finding atoms at a certain distance from a reference atom | g(r) vs r (Å) |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is crucial for understanding chemical reactions involving this compound, from its biosynthesis to potential degradation pathways or interactions with other chemical species. These studies aim to map the energy landscape of a reaction, identifying intermediates and the high-energy transition states that connect them.

Reaction Mechanism Elucidation: Computational methods, often employing QM/DFT, can predict the step-by-step molecular transformations involved in a reaction. This includes identifying all possible elementary steps and their sequence.

Transition State Localization: Locating the saddle points on the potential energy surface that represent transition states. These structures are crucial for understanding reaction kinetics. Methods like the nudged elastic band (NEB) or dimer method are commonly used.

Energy Barrier Calculation: Determining the activation energy barriers for each elementary step. These barriers dictate the reaction rate.

Thermodynamic Analysis: Calculating the Gibbs free energy changes for each step, providing insights into the spontaneity and equilibrium of the reaction. This can involve calculating total energies, zero-point energies, and entropies. For this compound, such studies could predict favored synthetic routes, understand its stability under various conditions (e.g., hydrolysis, oxidation), or explore its metabolic transformations if it were to interact with biological systems.

Cheminformatics and Bioinformatics Approaches to this compound Data

Cheminformatics and bioinformatics provide computational tools for managing, analyzing, and interpreting chemical and biological data, respectively.

Cheminformatics: For this compound, cheminformatics approaches would involve:

Database Management: Storing and retrieving structural and property data of this compound and related compounds.

Property Prediction: Using quantitative structure-property relationship (QSPR) models to predict physicochemical properties (e.g., solubility, logP) based on its chemical structure.

Similarity Searching: Identifying structurally similar compounds in large databases, which might share similar properties or biological activities.

Molecular Fingerprinting: Generating unique digital representations of this compound's structure for rapid comparison and searching.

Bioinformatics: If this compound were to be studied in a biological context (e.g., its interaction with proteins or its metabolic fate), bioinformatics approaches would be relevant:

Target Prediction: Using computational docking and molecular simulations to predict potential protein targets that this compound might bind to.

Pathway Analysis: If this compound is part of a metabolic pathway in Sibiraea angustata or undergoes metabolism in other organisms, bioinformatics tools could help reconstruct or analyze these pathways.

Omics Data Integration: Combining this compound's chemical data with genomics, proteomics, or metabolomics data from Sibiraea angustata to understand its role in the plant's biology.

Machine Learning Applications in this compound Research

Machine learning (ML) has emerged as a transformative tool in computational chemistry, significantly accelerating the prediction of molecular properties and the exploration of chemical space ctdbase.org. In the context of this compound, ML applications can provide rapid insights into its physicochemical characteristics, spectroscopic signatures, and conformational preferences, which are crucial for understanding its natural role and potential applications.

One primary application of ML in this compound research involves the development of quantitative structure-property relationship (QSPR) models. These models correlate molecular descriptors of this compound and its analogues with experimentally determined or high-level computationally derived properties. For instance, ML algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Graph Neural Networks (GNN) can be trained on datasets of similar natural product esters and polyols to predict properties like solubility, partition coefficient (LogP), and melting point for this compound. Such predictions are invaluable for initial characterization, especially when experimental data is limited or difficult to obtain.

Furthermore, ML models can be employed for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) vibrational frequencies. By training deep learning models on large spectroscopic databases of organic molecules, researchers can accurately predict this compound's spectral features, aiding in its identification and structural confirmation. This approach can significantly reduce the need for extensive experimental characterization, providing a rapid computational alternative.

Hypothetical Research Findings: A study utilized various machine learning algorithms to predict key physicochemical and spectroscopic properties of this compound, leveraging a dataset of over 500 structurally related natural product esters and polyols. The models were trained on a diverse set of molecular descriptors, including topological indices, electronic properties, and conformational parameters. The predicted values demonstrated good agreement with high-level quantum mechanical calculations and available experimental data for similar compounds, highlighting the predictive power of ML in characterizing complex natural products.

Table 1: Predicted Physicochemical Properties of this compound using Machine Learning Models

| Property | Random Forest (RF) Prediction | Graph Neural Network (GNN) Prediction | High-Level QM Calculation |

| LogP (octanol/water) | -1.85 | -1.79 | -1.82 |

| Aqueous Solubility (mg/L) | 65,200 | 67,100 | 66,500 |

| Melting Point (°C) | 138 | 140 | 141 |

| Dipole Moment (Debye) | 3.25 | 3.31 | 3.28 |

Table 2: Predicted 1H NMR Chemical Shifts (ppm) for Key Protons in this compound

| Proton Assignment | Random Forest (RF) Prediction | Deep Learning (DL) Prediction |

| H-α (Feruloyl) | 7.58 | 7.61 |

| H-β (Feruloyl) | 6.29 | 6.27 |

| H-1' (Glucityl) | 4.15 | 4.18 |

| H-6' (Glucityl) | 3.52 | 3.50 |

These tables illustrate the potential of ML to provide rapid and accurate estimations of this compound's properties, guiding further experimental and theoretical investigations.

Development of Novel Computational Methodologies for Complex Systems

The study of complex chemical systems like this compound necessitates the application and often the development of novel computational methodologies to accurately capture their intricate electronic structure, conformational dynamics, and intermolecular interactions. The presence of multiple hydroxyl groups and an ester linkage in this compound (glucityl ferulate) contributes to a rich conformational landscape and significant hydrogen bonding potential, making its computational characterization challenging.

Advanced quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are indispensable for elucidating the electronic structure, charge distribution, and reactivity of this compound. DFT calculations can provide accurate geometries, vibrational frequencies, and energies of various conformers. However, due to the size of this compound, high-level ab initio methods like coupled-cluster theory are often computationally prohibitive for full-molecule calculations, necessitating the use of more efficient QM approaches or hybrid methods.

Molecular Dynamics (MD) simulations are crucial for exploring the dynamic behavior of this compound, including its conformational flexibility in different environments (e.g., aqueous solution) and its interactions with solvent molecules. Enhanced sampling techniques, such as metadynamics or umbrella sampling, can be employed with MD to overcome energy barriers and thoroughly explore the conformational space of this compound, identifying low-energy conformers and understanding the transitions between them. This is particularly important for flexible molecules with many rotatable bonds.

For specific regions of interest, such as the ester linkage or the phenolic moiety, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be utilized. This approach allows for the high-level QM treatment of a small, chemically active region (e.g., the ester bond undergoing hydrolysis) while the rest of the molecule and its environment are treated with a less computationally expensive MM force field. This provides a balance between accuracy and computational cost, enabling the study of complex reactions or interactions within a larger molecular context.

Furthermore, the development of specialized force field parameters for the glucityl and feruloyl moieties, particularly for their linkage and interactions with water, is essential for accurate classical MD simulations. While general force fields exist, fine-tuning parameters based on high-level QM calculations ensures that the unique characteristics of this compound are accurately represented in simulations.

Hypothetical Research Findings: A comprehensive computational study investigated the conformational landscape and hydration dynamics of this compound using a combination of DFT and extensive MD simulations with enhanced sampling techniques. DFT calculations identified several low-energy conformers, revealing the importance of intramolecular hydrogen bonding networks involving the hydroxyl groups of the glucityl moiety and the ester linkage. Subsequent MD simulations in explicit water demonstrated that this compound exhibits significant conformational flexibility, with rapid interconversion between conformers. Enhanced sampling methods, such as metadynamics, were applied to map the free energy surface, revealing the relative stabilities of different conformational states and the energy barriers for their interconversion. The study also characterized the hydration shell around this compound, quantifying the number and strength of hydrogen bonds formed with water molecules.

Table 3: Relative Energies of Key this compound Conformers (kJ/mol) from DFT Calculations

| Conformer ID | Description | Relative Energy (kJ/mol) |

| C1 | Extended, minimal H-bonding | 0.0 |

| C2 | Folded, intramolecular H-bond | +2.1 |

| C3 | Glucityl-feruloyl H-bond | +3.5 |

| C4 | Partially folded, solvent-exposed | +4.8 |

Table 4: Average Number of Hydrogen Bonds Formed by this compound in Aqueous Solution (from MD Simulations)

| Functional Group | Average H-Bonds (Donor) | Average H-Bonds (Acceptor) |

| Glucityl -OH | 4.2 | 5.8 |

| Ester C=O | 0.9 | 1.2 |

| Phenolic -OH | 1.1 | 1.5 |

| Methoxy (B1213986) -O- | 0.1 | 0.3 |

These computational methodologies provide a detailed understanding of this compound's structural preferences and its behavior in solution, laying the groundwork for further studies on its interactions and potential applications.

Analytical Methodologies for Sibirate Research

Quantitative and Qualitative Analytical Techniques for Sibirate Detection and Measurement

Analytical techniques play a dual role in this compound research: qualitative methods are used for identification and structural characterization, while quantitative methods determine its concentration. Initial characterization of this compound involved spectroscopic and chemical evidence, including Infrared (IR) spectroscopy, Electron Ionization Mass Spectrometry (EI-MS), Fast Atom Bombardment Mass Spectrometry (FAB-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) ctdbase.org. More advanced chromatographic and mass spectrometric techniques are now routinely applied for comprehensive analysis. High-performance liquid chromatography with diode array detection (HPLC-DAD) and high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) have been established for both fingerprint analysis and quantification of characteristic components, including this compound, in Sibiraea angustata leaves thegoodscentscompany.com.

Advanced Chromatographic Techniques (e.g., UPLC-MS/MS, GC-MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS is a powerful technique for the analysis of complex natural product extracts, offering high sensitivity, speed, and resolution. It is widely used for the identification and quantification of secondary metabolites, including compounds like this compound, in plant extracts. The coupling of UPLC with tandem mass spectrometry (MS/MS) allows for the separation of this compound from other co-eluting compounds and provides specific fragmentation patterns for unambiguous identification and precise quantification, even at low concentrations thegoodscentscompany.com.

Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a versatile technique for volatile and semi-volatile compounds, this compound, being a ferulic acid ester with multiple hydroxyl groups (part of the glucityl moiety), is a relatively polar compound ctdbase.org. Such compounds often exhibit low volatility and poor thermal stability, which can hinder direct GC-MS analysis. Therefore, derivatization strategies are typically employed to convert this compound into a more volatile and thermally stable derivative suitable for GC-MS. Common derivatization methods include silylation (e.g., with BSTFA or MSTFA) or esterification, which modify active hydrogens in hydroxyl or carboxyl groups. GC-MS can then be used for the analysis of derivatized this compound, providing both chromatographic separation and characteristic mass spectral fragmentation for identification and quantification.

High-Resolution Mass Spectrometry and Accurate Mass Measurements

High-Resolution Mass Spectrometry (HRMS), particularly techniques like UPLC-ESI-Q-TOF-MS/MS (quadrupole-time-of-flight mass spectrometry), is indispensable for the accurate mass measurement and elemental composition determination of this compound. HRMS provides highly precise mass-to-charge (m/z) values, often to several decimal places, which allows for the unambiguous determination of a compound's elemental formula. For a new compound like this compound (C₁₆H₂₂O₉), accurate mass measurements are critical for confirming its molecular formula and distinguishing it from other compounds with similar nominal masses ctdbase.org. The fragmentation patterns obtained from HRMS/MS experiments provide further structural insights, aiding in the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, was fundamental in the initial structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework and functional groups ctdbase.org. Beyond qualitative structural determination, quantitative NMR (qNMR) spectroscopy is an inherently quantitative analytical tool where the signal intensity is directly proportional to the number of nuclei (e.g., ¹H, ¹³C) present in a sample, enabling accurate measurement of analyte concentrations. For this compound, qNMR can be applied for its quantification in various matrices. A key advantage of qNMR is its minimal requirement for sample derivatization, and it can provide both qualitative and quantitative information simultaneously. Accurate shimming is crucial for optimal qNMR results, and selection of unambiguously assigned, simple signals (preferably singlets) is recommended for quantification.

Spectrophotometric Methods

Infrared (IR) spectroscopy was utilized in the initial characterization of this compound to identify key functional groups present in its structure ctdbase.org. Given that this compound is a ferulic acid ester, it possesses a chromophore (the ferulic acid moiety with its conjugated system) that absorbs light in the ultraviolet-visible (UV-Vis) region of the spectrum. Therefore, UV-Vis spectrophotometry can be employed for the detection and quantification of this compound. Spectrophotometric methods offer a simple and cost-effective approach for routine analysis, with linearity typically observed over specific concentration ranges.

Sample Preparation and Derivatization Strategies for Analytical Purity

Effective sample preparation is fundamental to achieving analytical purity and accurate results in this compound research. For its isolation from Sibiraea angustata, initial extraction typically involves solvents like ethanol (B145695) ctdbase.org. Subsequent purification steps often include column chromatography techniques such as silica (B1680970) gel and Sephadex LH-20 chromatography to isolate this compound from other plant metabolites.

For analytical purposes, various extraction methods are applicable, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are designed to selectively extract the analyte of interest from complex matrices while removing impurities thegoodscentscompany.com. For instance, magnetic solid-phase extraction (MSPE) has been explored for the enrichment and separation of components from Sibiraea angustata thegoodscentscompany.com.

Derivatization strategies are often employed to enhance the analytical performance of this compound, particularly for techniques like GC-MS. As a glucityl ferulate, this compound contains several hydroxyl groups and an ester linkage. Derivatization, such as silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or esterification, can transform these polar functional groups into less polar, more volatile derivatives. This modification improves peak shape, reduces adsorption to chromatographic columns, and increases thermal stability, thereby facilitating better separation and detection, contributing to the assessment of analytical purity.

Development of Novel Sensor Technologies for this compound Analysis

The accurate and efficient detection of this compound often requires highly sensitive, selective, and rapid analytical tools, driving significant research into novel sensor technologies. Traditional laboratory-based methods, while robust, may not always meet the demands for real-time monitoring, in-situ analysis, or miniaturized detection platforms. The development of advanced chemical sensors for this compound aims to overcome these limitations by leveraging innovations in materials science, nanotechnology, and transduction principles azosensors.comnih.govclausiuspress.com.

Types of Sensor Technologies: Novel sensor development for this compound encompasses various transduction mechanisms, each offering distinct advantages:

Electrochemical Sensors: These sensors detect changes in electrical properties (e.g., current, potential, impedance) resulting from chemical interactions between this compound and the sensing element azosensors.comnih.gov. Advances in electrode materials, such as carbon nanotubes, graphene, and modified metal nanoparticles, enhance sensitivity and selectivity for this compound by providing increased surface area and specific recognition sites azosensors.com.

Optical Sensors: Optical sensors for this compound rely on changes in light properties (e.g., absorbance, fluorescence, reflectance) upon interaction with the analyte nih.gov. Fiber-optic chemical sensors (FOCS) are a prominent example, where optical fibers are functionalized with this compound-specific recognition elements. Surface Plasmon Resonance (SPR) based optical sensors are also being explored for label-free and real-time detection nih.govmdpi.com.

Nanomaterial-Based Sensors: The integration of nanomaterials (e.g., gold nanoparticles, quantum dots, metal oxides) into sensor designs significantly boosts the capabilities for this compound detection. These materials offer unique optical, electrical, and catalytic properties, enabling detection at extremely low concentrations and improved target selectivity azosensors.comclausiuspress.com. For instance, metal-oxide semiconductor (MOS) gas sensors, often based on tin oxide, have shown promise for detecting specific chemical substances by monitoring conductivity changes washington.edu.

Biosensors: If this compound interacts with biological components, biosensors could be developed. These typically incorporate biological recognition elements (e.g., enzymes, antibodies, DNA aptamers) coupled with a transducer to detect this compound azosensors.comrsc.org.

Developmental Aspects and Challenges: The design and fabrication of this compound sensors involve sophisticated techniques such as thin-film deposition, chemical vapor deposition, and microfabrication, leading to miniaturized, energy-efficient, and highly sensitive devices azosensors.com. A critical challenge in developing this compound sensors is mitigating interference and cross-sensitivity from other substances present in complex matrices azosensors.com. This is addressed through the use of highly selective sensing coatings, advanced filtration systems, and sophisticated signal processing techniques, often integrating artificial intelligence and machine learning for optimized performance and predictive monitoring azosensors.com.

Hypothetical Performance Characteristics of Novel this compound Sensors:

| Sensor Type | Sensing Principle | Target this compound Concentration Range (nM) | Limit of Detection (LOD) (nM) | Selectivity (Interference from X, Y, Z) |

| Electrochemical | Amperometric detection of this compound oxidation | 1 - 1000 | 0.5 | Minimal interference from X, Y |

| Optical (Fluorescent) | Fluorescence quenching by this compound binding | 0.1 - 500 | 0.08 | High selectivity against Z |

| Nanomaterial (MOS) | Conductivity change upon this compound adsorption | 10 - 5000 | 5 | Moderate interference from Y |

| Biosensor | Enzyme inhibition by this compound, electrochemical readout | 0.05 - 100 | 0.02 | Highly specific for this compound |

Note: This table presents hypothetical data for illustrative purposes only.

Standardization and Validation of Analytical Methods

For any analytical method used in this compound research to yield consistent, reliable, and accurate data, it must undergo rigorous standardization and validation demarcheiso17025.comwjarr.comslideshare.netglobalresearchonline.net. This process ensures that the method is "fit for its intended purpose" and that results are comparable across different laboratories and studies europa.euamericanpharmaceuticalreview.com.

Standardization of Analytical Methods: Standardization is the process of determining the exact relationship between the analytical signal and the concentration of this compound libretexts.orgiyte.edu.trslideshare.net. This typically involves:

Preparation of Standards: Using primary or secondary standards of known purity and concentration of this compound slideshare.netdepauw.edu. Primary standards are highly pure reagents used to dispense accurately known amounts of analyte depauw.edu.

Calibration Curve Generation: A series of this compound standards at different concentrations are prepared, and their analytical responses are measured. A calibration curve, which plots the signal versus the concentration, is then generated. Linear regression is often used to determine the best equation for this relationship libretexts.orgdepauw.edu.

Reagent Blanks: Appropriate reagent blanks are used to correct for signals arising from sources other than this compound, ensuring the accuracy of the standardization libretexts.org.

Instrument Calibration: Before standardization, all equipment and instrumentation (e.g., balances, spectrophotometers) are carefully calibrated to minimize determinate errors that might affect the signal libretexts.org.

Validation of Analytical Methods: Analytical method validation is a documented process demonstrating that a specific method will consistently yield results that accurately reflect the quality characteristics of this compound demarcheiso17025.comslideshare.netamericanpharmaceuticalreview.com. This is a critical requirement for regulatory submissions and quality assurance in research demarcheiso17025.comeuropa.euamericanpharmaceuticalreview.com. Guidelines from organizations like the International Conference on Harmonisation (ICH Q2(R1)/Q2(R2)), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopoeia (USP) provide frameworks for validation demarcheiso17025.comslideshare.netglobalresearchonline.neteuropa.eufda.goveuropa.euedqm.eu.

Key validation parameters for this compound analytical methods include:

Accuracy: Measures the closeness of test results to the true value. This is typically assessed by analyzing samples with known concentrations of this compound (e.g., spiked samples or certified reference materials) demarcheiso17025.comwjarr.comslideshare.netglobalresearchonline.net.

Precision: Assesses the agreement among individual test results when the method is applied repeatedly. It includes repeatability (within-laboratory, same conditions) and intermediate precision (within-laboratory, different conditions like analysts, equipment, or days) demarcheiso17025.comwjarr.comslideshare.netglobalresearchonline.net.

Specificity/Selectivity: Confirms that the method accurately measures this compound without interference from other components in the sample matrix (e.g., excipients, impurities, degradation products) demarcheiso17025.comwjarr.comslideshare.netglobalresearchonline.neteuropa.euamericanpharmaceuticalreview.comedqm.eu.

Detection Limit (LOD): The lowest concentration of this compound that can be reliably detected, though not necessarily quantified demarcheiso17025.comwjarr.comslideshare.netglobalresearchonline.netamericanpharmaceuticalreview.com. Often determined based on the signal-to-noise ratio wjarr.com.

Quantitation Limit (LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision demarcheiso17025.comwjarr.comslideshare.netglobalresearchonline.netamericanpharmaceuticalreview.com.

Linearity: Demonstrates that test results are directly proportional to the concentration of this compound within a specified range demarcheiso17025.comwjarr.comslideshare.netglobalresearchonline.net. This is typically evaluated across the expected range of this compound concentrations wjarr.com.

Range: The interval between the upper and lower concentrations of this compound for which it has been demonstrated that the analytical procedure has a suitable level of linearity, accuracy, and precision demarcheiso17025.comwjarr.comslideshare.netglobalresearchonline.net.

Robustness: Evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, pH of mobile phase), indicating its reliability during normal usage demarcheiso17025.comwjarr.comslideshare.netglobalresearchonline.net.

System Suitability: Tests performed before or during the analysis to ensure that the analytical system is functioning correctly and is capable of providing acceptable results demarcheiso17025.comwjarr.comglobalresearchonline.netamericanpharmaceuticalreview.com.

A comprehensive validation protocol is generated prior to the study, outlining the intended purpose, performance characteristics, and acceptance criteria. The results are then summarized in a detailed validation report slideshare.neteuropa.eu.

Hypothetical Validation Parameters for a this compound Analytical Method:

| Validation Parameter | Acceptance Criteria (Illustrative) | Typical Data for this compound Method (Illustrative) |

| Accuracy | Mean recovery 98.0% - 102.0% | 99.5% |

| Precision | Repeatability: RSD ≤ 1.0% Intermediate Precision: RSD ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.5% |

| Specificity | No significant interference from known impurities or matrix components | Confirmed, baseline separation achieved |

| Linearity | Correlation coefficient (R²) ≥ 0.999 | 0.9997 |

| Range | 80% to 120% of target concentration | 0.8 mg/mL to 1.2 mg/mL |

| LOD | Signal-to-noise ratio ≥ 3:1 | 0.01 µg/mL |

| LOQ | Signal-to-noise ratio ≥ 10:1; RSD ≤ 10% | 0.03 µg/mL; RSD at LOQ: 5.2% |

| Robustness | %RSD for varied parameters ≤ 2.0% | All variations within acceptance criteria |

Note: This table presents hypothetical data and acceptance criteria for illustrative purposes only, based on common pharmaceutical analytical validation standards.

Sibirate Derivatives and Chemical Modification Strategies

Synthesis of Chemically Modified Sibirate Analogs

The synthesis of this compound analogs involves targeted chemical modifications of its constituent parts: the glucitol moiety and the ferulic acid moiety. These strategies leverage established organic reactions to introduce new functional groups or alter existing ones, leading to a diverse array of derivatives.

Ester and Ether Derivatives of Glucityl Ferulate

Glucityl ferulate itself is an ester, and further esterification or etherification are common modification strategies. Ester derivatives can be synthesized by reacting the hydroxyl groups of the glucitol moiety with various carboxylic acids or their activated forms (e.g., acid anhydrides or acid chlorides) in the presence of a base nih.gov. For instance, the esterification of ferulic acid with glycerol (B35011) yields glyceryl ferulate wikipedia.orgamericanelements.com.